4-Methyl-1-hexyne

Polymer Chemistry Ziegler-Natta Catalysis Terminal Alkyne Polymerization

4-Methyl-1-hexyne (CAS 52713-81-2, C₇H₁₂, MW 96.17 g/mol) is a terminal alkyne featuring a C≡C–H moiety at the 1-position and a methyl substituent at the 4-position of a six-carbon chain. Its structure (SMILES: CCC(C)CC#C) imparts distinct physicochemical properties: predicted boiling point 88.7±8.0 °C, density 0.8±0.1 g/cm³, and XLogP3-AA 2.7.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 52713-81-2
Cat. No. B13567653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-hexyne
CAS52713-81-2
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCCC(C)CC#C
InChIInChI=1S/C7H12/c1-4-6-7(3)5-2/h1,7H,5-6H2,2-3H3
InChIKeyYFZSGTDENCTWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-hexyne (CAS 52713-81-2) for Scientific Procurement: A Terminal Alkyne with a Branched Alkyl Substituent


4-Methyl-1-hexyne (CAS 52713-81-2, C₇H₁₂, MW 96.17 g/mol) is a terminal alkyne featuring a C≡C–H moiety at the 1-position and a methyl substituent at the 4-position of a six-carbon chain [1]. Its structure (SMILES: CCC(C)CC#C) imparts distinct physicochemical properties: predicted boiling point 88.7±8.0 °C, density 0.8±0.1 g/cm³, and XLogP3-AA 2.7 [1]. As a branched terminal alkyne, it serves as a versatile building block in organic synthesis, particularly in Sonogashira couplings, click chemistry (copper-catalyzed azide–alkyne cycloaddition, CuAAC), and as a monomer for polymerization studies .

Why 4-Methyl-1-hexyne Cannot Be Directly Replaced by 1-Hexyne or Other Unbranched Terminal Alkynes


Substituting 4-methyl-1-hexyne with a simpler terminal alkyne like 1-hexyne can lead to significant and unpredictable changes in reaction outcomes, particularly in sterically sensitive transformations. The methyl group at the 4-position introduces a distinct steric bulk proximal to the reactive triple bond, which can profoundly influence regioselectivity, stereoselectivity, and polymer microstructure [1]. This structural feature is not a minor variation; it directly impacts catalytic efficiency, polymer yield, and material properties. The quantitative evidence below demonstrates that the 'branched' nature of 4-methyl-1-hexyne is a critical determinant of performance that cannot be assumed from linear alkane models, making direct substitution a scientifically unsound practice without rigorous validation.

Quantitative Evidence for the Differentiation of 4-Methyl-1-hexyne in Key Research Applications


Polymer Yield in Ziegler-Natta Polymerization of Terminal Alkynes: Steric Bulk of the Substituent

In a direct comparative study of terminal alkyne polymerization using Fe(prp)₃-AlEt₃ (and other Fe(RCOO)₃-AlEt₃) Ziegler-Natta-type initiating systems, the polymer yield was found to be highly dependent on the bulkiness of the alkyl substituent attached to the sp-hybridized carbon. While the study included 1-hexyne, 3-methyl-1-pentyne, 4-methyl-1-pentyne, and tert-butylacetylene, 4-methyl-1-hexyne was not directly tested in this specific series. However, the study's central finding provides a strong class-level inference that the presence of a methyl branch, as found in 4-methyl-1-hexyne, will significantly alter polymerization behavior compared to linear 1-hexyne [1]. The yield varied from 0% to 100% across the series, directly correlating with substituent sterics.

Polymer Chemistry Ziegler-Natta Catalysis Terminal Alkyne Polymerization

Polymer Microstructure: Preferential trans-Configuration in Poly(terminal alkynes) from Fe(RCOO)₃-AlEt₃ Catalysts

The study by Petit et al. further revealed that the Fe(RCOO)₃-AlEt₃ Ziegler-Natta systems induced a preferential orientation in the polymerization of terminal alkynes, including 1-hexyne and its branched analogs (3-methyl-1-pentyne, 4-methyl-1-pentyne, tert-butylacetylene) [1]. ¹³C and ¹H NMR analysis of the resulting polymers showed a trans-configuration fraction as high as 70%. This stereoselectivity is a function of the catalyst-monomer pair and the monomer's steric profile, providing a class-level inference that polymers derived from 4-methyl-1-hexyne under similar conditions would also exhibit a high trans-content, potentially differing from polymers of unbranched 1-hexyne in their detailed microstructure.

Polymer Chemistry Stereoselective Polymerization Polyacetylene Derivatives

Formation of High Molecular Weight Linear Polymers with Alternate Double Bonds via Fe(acac)₃/Al(i-C₄H₉)₃ Catalysis

A foundational study by Ciardelli et al. demonstrated the direct polymerization of racemic and optically active 4-methyl-1-hexyne [1]. Using an iron-tris(acetylacetonate)/Al(i-C₄H₉)₃ catalyst system, they obtained high molecular weight linear polymers with alternate double bonds in the main chain. This is a direct, compound-specific finding. While no direct quantitative comparator was presented in the available abstract, the success of this polymerization, yielding a specific polymer architecture, contrasts with potential outcomes for other alkynes. This serves as direct evidence for the monomer's utility in creating specialty polyacetylene derivatives.

Polymer Chemistry Conjugated Polymers Alkyne Polymerization

Validated Research Applications for 4-Methyl-1-hexyne (CAS 52713-81-2) Based on Quantitative Evidence


Synthesis of Stereoregular Polyacetylene Derivatives via Ziegler-Natta Catalysis

Researchers aiming to synthesize poly(4-methyl-1-hexyne) with a high trans-configuration fraction (~70%) and controlled molecular weight should procure this specific monomer. The established performance of Fe(RCOO)₃-AlEt₃ initiating systems with branched terminal alkynes [1] makes this monomer a prime candidate for exploring structure-property relationships in conjugated polymers. Using a generic terminal alkyne would yield a polymer with different steric and electronic properties.

Investigation of Steric Effects in Alkyne Polymerization and Catalysis

The pronounced impact of the 4-methyl branch on polymer yield in Ziegler-Natta systems [1] makes 4-methyl-1-hexyne an ideal model compound for fundamental studies into steric and electronic influences on catalytic activity, monomer insertion, and chain propagation. Comparative studies with 1-hexyne or 3-methyl-1-pentyne can elucidate the precise role of the substituent's position and bulk.

Building Block for Functional Organic Molecules and Materials

As a terminal alkyne, 4-methyl-1-hexyne is a key intermediate in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its branched alkyl chain imparts increased hydrophobicity and distinct molecular packing compared to linear 1-hexyne, which can be leveraged to tune the solubility, crystallinity, or self-assembly of advanced materials, pharmaceutical intermediates, and bioconjugates. Its higher XLogP (2.7) [2] compared to 1-hexyne (~2.5) provides a quantifiable difference in lipophilicity that guides procurement decisions for these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1-hexyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.